molecular formula C9H8F2N2O3 B13523582 3-(2,5-Difluoro-4-nitrophenoxy)azetidine

3-(2,5-Difluoro-4-nitrophenoxy)azetidine

Cat. No.: B13523582
M. Wt: 230.17 g/mol
InChI Key: QKTHLGJJCSUMNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine typically involves the reaction of 2,5-difluoro-4-nitrophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(2,5-Difluoro-4-aminophenoxy)azetidine, while substitution reactions can produce various fluorine-substituted derivatives .

Scientific Research Applications

3-(2,5-Difluoro-4-nitrophenoxy)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluoro-4-nitrophenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines and morpholines, offering a unique balance of stability and reactivity for various applications .

Properties

Molecular Formula

C9H8F2N2O3

Molecular Weight

230.17 g/mol

IUPAC Name

3-(2,5-difluoro-4-nitrophenoxy)azetidine

InChI

InChI=1S/C9H8F2N2O3/c10-6-2-9(16-5-3-12-4-5)7(11)1-8(6)13(14)15/h1-2,5,12H,3-4H2

InChI Key

QKTHLGJJCSUMNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F

Origin of Product

United States

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